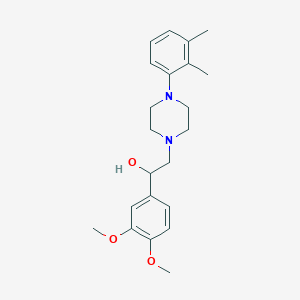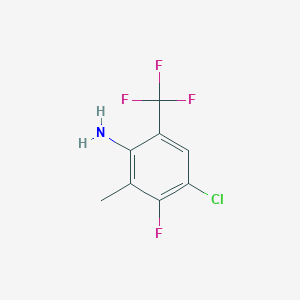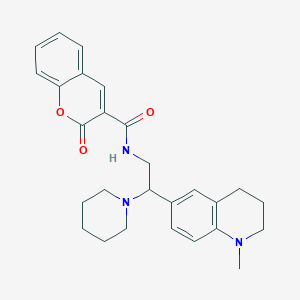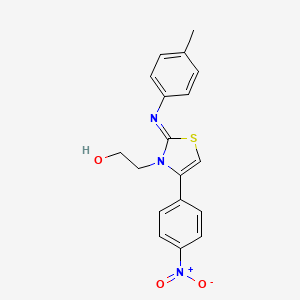![molecular formula C22H15N3O2S3 B2670398 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-phenoxybenzamide CAS No. 361173-17-3](/img/structure/B2670398.png)
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-phenoxybenzamide is a useful research compound. Its molecular formula is C22H15N3O2S3 and its molecular weight is 449.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant and Sedative-Hypnotic Activity A study on 4-thiazolidinone derivatives, including compounds with structural similarities to N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-phenoxybenzamide, revealed anticonvulsant activity in electroshock and pentylenetetrazole-induced convulsion tests. One compound, identified as 4-chloro-N-(2-(4-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, demonstrated significant sedative-hypnotic activity without impairing learning and memory, suggesting involvement of benzodiazepine receptors in its pharmacological properties (Faizi et al., 2017).
Cancer Treatment Potential Research on a kinesin spindle protein inhibitor, AZD4877, which shares a thiazole-related structure, highlighted its potential as an anticancer agent. The compound showed excellent biochemical potency and suitable pharmaceutical properties for clinical development, arresting cells in mitosis and inducing cellular death (Theoclitou et al., 2011).
Photodynamic Therapy for Cancer A new zinc phthalocyanine derivative with a high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing Schiff base, was synthesized. Its properties as a photosensitizer suggest remarkable potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting the versatile applications of thiazole-containing compounds in cancer treatment (Pişkin et al., 2020).
Antibacterial and Antifungal Activities Two new sulfur-containing phenolic compounds, with structural elements akin to the thiazole and benzothiazole rings, were isolated from a terrestrial Ampelomyces fungus. These compounds demonstrated structure- and microbial-dependent antibacterial activities, indicating the potential of such compounds in developing new antibacterial agents (Zhang et al., 2008).
properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O2S3/c1-28-22-24-17-12-11-16-18(19(17)30-22)29-21(23-16)25-20(26)13-7-9-15(10-8-13)27-14-5-3-2-4-6-14/h2-12H,1H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTRAWGWTOUCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-fluorophenyl)-2-propenenitrile](/img/structure/B2670316.png)
![1-Prop-2-enoyl-N-[(2R,4R)-2-pyridin-2-yloxan-4-yl]piperidine-4-carboxamide](/img/structure/B2670317.png)
![N-(2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2670318.png)
![1-(2-(p-Tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2670319.png)
![5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2670321.png)


![7-[(3-Chlorophenyl)methyl]-8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2670326.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethoxybenzenesulfonamide](/img/structure/B2670327.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2670330.png)


![2-ethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2670333.png)
![1-hydroxy-5-[4-(trifluoromethyl)phenyl]-2(1H)-pyrazinone](/img/structure/B2670335.png)